molecular formula C28H18Cl2N2O2 B6068999 3-[4-[(3,5-Dichloro-2-hydroxyphenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one

3-[4-[(3,5-Dichloro-2-hydroxyphenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one

Cat. No.: B6068999
M. Wt: 485.4 g/mol
InChI Key: QDDGYQGDIQYXBJ-UHFFFAOYSA-N
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Description

3-[4-[(3,5-Dichloro-2-hydroxyphenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one is a complex organic compound with potential applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(3,5-Dichloro-2-hydroxyphenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with aniline derivatives under acidic or basic conditions to form the Schiff base. This intermediate is then reacted with indanone derivatives to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(3,5-Dichloro-2-hydroxyphenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imine groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperatures and solvent conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[4-[(3,5-Dichloro-2-hydroxyphenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-[(3,5-Dichloro-2-hydroxyphenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-2-hydroxyacetophenone: Shares similar structural features and is used in similar applications.

    Indole Derivatives: Possess similar aromatic structures and are investigated for their biological activities.

    Imidazole Containing Compounds: Known for their broad range of chemical and biological properties.

Uniqueness

3-[4-[(3,5-Dichloro-2-hydroxyphenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one is unique due to its specific combination of functional groups and aromatic rings, which contribute to its distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research.

Properties

IUPAC Name

3-[4-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18Cl2N2O2/c29-19-14-18(27(33)24(30)15-19)16-31-20-10-12-21(13-11-20)32-26-22-8-4-5-9-23(22)28(34)25(26)17-6-2-1-3-7-17/h1-16,25,33H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDGYQGDIQYXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=NC3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)C5=CC=CC=C5C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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